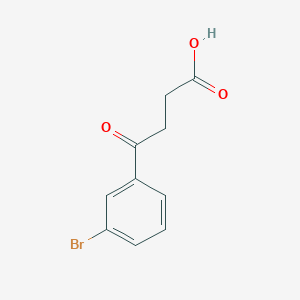

4-(3-Bromophenyl)-4-oxobutanoic acid

Descripción general

Descripción

4-(3-Bromophenyl)-4-oxobutanoic acid is an organic compound that belongs to the class of aromatic ketones It features a bromophenyl group attached to a butanoic acid backbone with a ketone functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-4-oxobutanoic acid typically involves the bromination of phenylbutanoic acid derivatives. One common method includes the Friedel-Crafts acylation of 3-bromobenzene with succinic anhydride, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Bromophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone can be reduced to form secondary alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: this compound can be converted to 4-(3-Bromophenyl)butanoic acid.

Reduction: The reduction of the ketone group yields 4-(3-Bromophenyl)-4-hydroxybutanoic acid.

Substitution: Substitution of the bromine atom can yield various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : This compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.

Biology

- Biological Activity : Research indicates that 4-(3-Bromophenyl)-4-oxobutanoic acid exhibits significant biological activity. It has been studied for its potential interactions with biomolecules, particularly enzymes. For instance, it may inhibit carbonic anhydrase and alkaline phosphatase, which are crucial for various metabolic processes .

- Antioxidant Properties : The compound has shown antioxidant activity, which may help reduce oxidative stress in cells, contributing to its therapeutic potential.

Medicine

- Therapeutic Potential : Investigations into the medicinal properties of this compound have revealed promising results in anticancer research. Derivatives of similar compounds have demonstrated cytotoxic effects against breast cancer cell lines (e.g., MCF-7) with effective inhibition of cancer cell proliferation .

- Enzyme Inhibition : The compound's ability to modulate enzyme activity makes it a candidate for drug development aimed at treating various diseases, including neurodegenerative disorders .

Industrial Applications

- Material Development : In industrial settings, this compound is utilized in developing new materials and chemical processes. Its reactivity allows for the creation of specialized compounds that can be used in various applications from pharmaceuticals to polymers.

Anticancer Activity Study

A recent study evaluated the anticancer properties of derivatives related to this compound. The study reported significant cytotoxic effects against several cancer cell lines, demonstrating IC50 values that indicate effective inhibition of cell proliferation. Metal complexes derived from this compound exhibited enhanced anticancer properties compared to their uncomplexed counterparts .

Enzyme Interaction Study

Molecular docking studies have been conducted to assess how this compound interacts with specific enzymes. The binding energies calculated during these studies suggest that modifications to the compound can yield derivatives with improved binding affinity and potentially greater therapeutic efficacy against various targets .

Mecanismo De Acción

The mechanism of action of 4-(3-Bromophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone and carboxylic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Bromophenyl)-4-oxobutanoic acid: Similar structure but with the bromine atom in the para position.

4-(3-Chlorophenyl)-4-oxobutanoic acid: Similar structure with a chlorine atom instead of bromine.

4-(3-Methylphenyl)-4-oxobutanoic acid: Similar structure with a methyl group instead of bromine.

Uniqueness

4-(3-Bromophenyl)-4-oxobutanoic acid is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions compared to its para-substituted or differently substituted analogs. This positional isomerism can lead to differences in biological activity and chemical behavior, making it a compound of interest for further study.

Actividad Biológica

Overview

4-(3-Bromophenyl)-4-oxobutanoic acid is an organic compound with a unique structure that includes a bromophenyl group attached to a butanoic acid backbone featuring a ketone functional group. Its chemical formula is and it has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Properties : The bromine atom in the meta position enhances the electrophilic character of the compound, allowing it to participate in various nucleophilic substitution reactions.

- Enzyme Interactions : The compound may interact with specific enzymes, modulating their activity. For instance, it has been studied for its potential to inhibit carbonic anhydrase and alkaline phosphatase .

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which may contribute to its biological efficacy by reducing oxidative stress in cells .

Biological Activity Data

Recent studies have highlighted the compound's potential in various biological applications:

-

Anticancer Activity :

- A study reported that derivatives of compounds similar to this compound showed significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating effective inhibition of cancer cell proliferation .

- Inhibition studies revealed that certain metal complexes derived from this compound exhibited enhanced anticancer properties compared to the uncomplexed ligand .

- Enzyme Inhibition :

- Antioxidant Properties :

Comparative Analysis

To better understand the biological significance of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 4-(4-Bromophenyl)-4-oxobutanoic acid | Para-brominated analog | Similar anticancer properties but less potent |

| 4-(3-Chlorophenyl)-4-oxobutanoic acid | Meta-chlorinated analog | Exhibits lower enzyme inhibition compared to brominated analogs |

| 2-(1H-indol-3-yl)-4-oxobutanoic acid | Indole derivative | Notable for anti-inflammatory effects |

Case Studies

- Synthesis and Evaluation : A study synthesized metal complexes of this compound and evaluated their biological activities. The findings indicated that these complexes had significantly improved inhibition against carbonic anhydrase compared to the free ligand, emphasizing the importance of metal coordination in enhancing biological activity .

- Cytotoxicity Testing : In vitro cytotoxicity tests were conducted on various cancer cell lines, revealing that certain derivatives exhibited IC50 values as low as 5 µM against MCF-7 cells, indicating strong potential as anticancer agents .

Propiedades

IUPAC Name |

4-(3-bromophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMSZUNULHZOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427281 | |

| Record name | 4-(3-bromophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62903-13-3 | |

| Record name | 4-(3-bromophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.